3-Amino-5,8-dichloroquinoline dihydrochloride
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Overview
Description
3-Amino-5,8-dichloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H6Cl2N2 · 2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,8-dichloroquinoline dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Starting Material: The process begins with 2,4-diaminoquinoline.
Chlorination: The 2,4-diaminoquinoline is reacted with hexachloroacetone to produce 3-Amino-7-chloroquinoline.
Further Chlorination: The 3-Amino-7-chloroquinoline is then reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,8-dichloroquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
3-Amino-5,8-dichloroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5,8-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,7-dichloroquinoline dihydrochloride
- 4-Amino-7,8-dichloroquinoline
- 4-Amino-6,8-dichloroquinoline
Uniqueness
3-Amino-5,8-dichloroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H8Cl4N2 |
---|---|
Molecular Weight |
286.0 g/mol |
IUPAC Name |
5,8-dichloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6Cl2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H |
InChI Key |
NTSNTPLBBFWSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl.Cl.Cl |
Origin of Product |
United States |
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